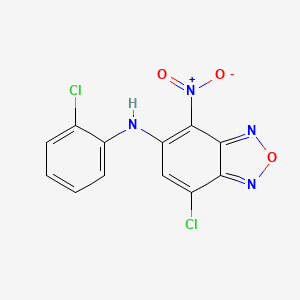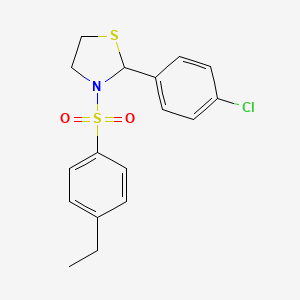
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzoxadiazole family, which is characterized by a fused benzene and oxadiazole ring system. The presence of chloro and nitro substituents further enhances its reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The chlorination of the benzoxadiazole ring is performed using thionyl chloride or phosphorus pentachloride, introducing the chloro substituent at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chloro groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Formation of 7-chloro-N-(2-chlorophenyl)-4-amino-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can exhibit strong fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
作用機序
The mechanism of action of 7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, its activity may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulation of cellular pathways, such as those involved in cell proliferation or apoptosis, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
7-chloro-4-nitro-2,1,3-benzoxadiazole: Lacks the N-(2-chlorophenyl) substituent, which may affect its reactivity and applications.
4-amino-7-chloro-2,1,3-benzoxadiazole:
Uniqueness
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of chloro, nitro, and N-(2-chlorophenyl) substituents, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C12H6Cl2N4O3 |
|---|---|
分子量 |
325.10 g/mol |
IUPAC名 |
7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H6Cl2N4O3/c13-6-3-1-2-4-8(6)15-9-5-7(14)10-11(17-21-16-10)12(9)18(19)20/h1-5,15H |
InChIキー |
CGRWADUNFCJJJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650218.png)
![4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)

![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
![Ethyl 7-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650283.png)

![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B11650286.png)
![cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11650287.png)
